Regioselectivity in 1-Hexene Hydroboration: 9-BBN Achieves >99.9% Terminal Alcohol vs 94% for Borane-THF
In the hydroboration-oxidation of 1-hexene in THF at 25 °C, 9-BBN yields the primary 1-hexanol with >99.9% regioselectivity. Under identical conditions, borane (BH3) gives only 94% of the terminal alcohol, and disiamylborane (Sia2BH) gives 99%, demonstrating 9-BBN's superior ability to discriminate between sterically similar olefinic positions [1].
| Evidence Dimension | Ratio of 1-ol (terminal) to 2-ol (internal) products from 1-hexene |
|---|---|
| Target Compound Data | 9-BBN: 1-ol >99.9%, 2-ol <0.1% |
| Comparator Or Baseline | BH3: 1-ol 94%, 2-ol 6%; Sia2BH: 1-ol 99%, 2-ol 1% |
| Quantified Difference | 9-BBN vs BH3: ~6% absolute improvement in terminal selectivity, eliminating internal alcohol contamination below 0.1%. |
| Conditions | 1-Hexene, THF, 25 °C, 2 h; then H2O2/NaOH oxidation; product distribution determined by GC. |
Why This Matters
For synthetic sequences requiring exclusive terminal functionalization (e.g., polymer end-capping, pharmaceutical intermediate purity), the >99.9% selectivity of 9-BBN eliminates wasteful separation of regioisomeric alcohols, directly reducing purification costs.
- [1] Studyres.com. (2017). 6 Synthesis of Alcohols, Table 6.1. Uploaded document. View Source
